Home > Products > Building Blocks P8131 > 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one - 3649-42-1

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1749790
CAS Number: 3649-42-1
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound classified under pyrimidinones, characterized by a fused pyridine and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and cyclooxygenase inhibitor. Its molecular formula is C7H9N3OC_7H_9N_3O, and it is identified by the CAS number 3649-42-1. The compound is primarily sourced from PubChem and various scientific literature focusing on its synthesis and biological evaluation .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves several intricate steps:

  1. Starting Materials: The synthesis often begins with precursors such as 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid and 2-methylpropanoic acid.
  2. Reactions:
    • Chlorination: Introduction of chlorine to the precursor compounds.
    • Amination: Subsequent amination reactions to introduce amino groups.
    • Heterocyclization: Finally, a heterocyclization step leads to the formation of the desired tetrahydropyrido structure.

These steps are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one features a complex arrangement where a pyrimidine ring is fused with a pyridine ring. Key structural data include:

  • IUPAC Name: 5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
  • InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
  • Molecular Weight: Approximately 151.17 g/mol
  • Chemical Structure:
    InChI 1S C7H9N3O c11 7 5 2 1 3 8 6 5 9 4 10 7 h4H 1 3H2 H2 8 9 10 11 \text{InChI 1S C7H9N3O c11 7 5 2 1 3 8 6 5 9 4 10 7 h4H 1 3H2 H2 8 9 10 11 }

This structure contributes to its biochemical interactions and mechanisms of action .

Chemical Reactions Analysis

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions that are crucial for its synthetic pathways and biological activity:

  1. Cycloaddition Reactions: These reactions can form new bonds between the nitrogen atoms in the pyridine and pyrimidine rings.
  2. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions that modify the compound's properties.
  3. Oxidative Reactions: These can lead to further functionalization of the compound for enhanced biological activity.

The detailed mechanisms of these reactions are often explored in synthetic organic chemistry literature .

Mechanism of Action

The primary mechanism of action for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific proteins in cellular pathways:

  1. Target Protein: The extracellular signal-regulated kinase 2 (Erk2) is a significant target.
  2. Mode of Action:
    • The compound inhibits Erk2 by binding to its active site.
    • This inhibition affects the mitogen-activated protein kinase (MAPK) pathway.
  3. Cellular Effects:
    • Induces cell cycle arrest at the S phase.
    • Promotes apoptosis in certain cancer cell lines.

These interactions highlight its potential as an anti-cancer therapeutic agent .

Physical and Chemical Properties Analysis

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and ethanol but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.

These properties are critical for its handling in laboratory settings and its application in drug formulation .

Applications

The applications of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one extend into various scientific fields:

  1. Medicinal Chemistry: It serves as a scaffold for designing new anti-cancer agents and other therapeutic compounds targeting specific pathways.
  2. Biochemical Research: Used in studies exploring the MAPK signaling pathway and its implications in cancer biology.
  3. Drug Development: Potential candidate for developing drugs aimed at inhibiting cyclooxygenase enzymes involved in inflammation.

Research continues to explore its full potential in therapeutic applications and mechanistic studies .

Historical Evolution of Pyridopyrimidinone Derivatives in Drug Discovery

The pyridopyrimidinone core, particularly its 5,6,7,8-tetrahydro derivative, represents a structurally refined evolution from early nitrogen-containing bicyclic scaffolds like quinazolines and pteridines. Initial interest arose from observations that saturation of the pyridine ring significantly modulated biological activity and physicochemical properties. Early synthetic efforts in the 1990s focused on dihydrofolate reductase (DHFR) inhibition, exemplified by Piritrexim. This compound demonstrated potent in vitro antitumor activity against rodent carcinosarcoma models through selective DHFR binding, establishing the scaffold’s potential as a folate antagonist [9].

The 2000s witnessed strategic diversification driven by structure-based drug design. Researchers systematically explored substitutions at positions 2, 4, 5, and 7 of the tetrahydropyridopyrimidinone core to optimize target engagement. This period yielded ER-001259851-000, a potent and selective Axl kinase inhibitor developed to overcome retinal toxicity associated with earlier Axl/Mer dual inhibitors. Crucially, this derivative exhibited improved membrane permeability and pharmacokinetic profiles in murine models compared to precursor compounds [1]. Concurrently, hybrid molecules incorporating thieno[2,3-d]pyrimidine moieties demonstrated enhanced VEGFR-2 inhibition. Compound 11n emerged as a standout candidate, showing 14-fold greater selectivity against cancer cell lines compared to normal fibroblasts (MRC-5) and significantly inhibiting angiogenesis in the chorioallantoic membrane (CAM) assay [2].

Recent innovations (2020-present) leverage ring saturation for improved CNS penetration and metabolic stability. V12/V13, novel p97 inhibitors, exemplify this trend. Designed with a tetrahydropyrido[2,3-d]pyrimidine core to mitigate off-target effects observed with earlier inhibitors (e.g., CB-5083), V12 demonstrated potent in vivo efficacy in a Molm-13 AML xenograft model. Its rapid metabolism to the active metabolite V13 yielded favorable pharmacokinetics (plasma t1/2 = 3.5 h; Cmax = 1070 ng/mL) after oral administration [5].

Table 1: Key Milestones in Tetrahydropyridopyrimidinone Drug Discovery

Time PeriodTherapeutic FocusRepresentative CompoundKey AdvancementSource
1990sDHFR InhibitionPiritreximAntitumor efficacy in rodent models via folate antagonism [9]
Early 2000sKinase InhibitionER-001259851-000Selective Axl inhibition with improved PK profile [1]
2010sAngiogenesis/VEGFR-211n (thienopyrimidine hybrid)14x selectivity vs MRC5; Anti-angiogenesis in CAM assay [2]
2020sp97 Inhibition/AMLV12/V13Oral efficacy in AML xenografts; Mitigated off-target toxicity [5]

Properties

CAS Number

3649-42-1

Product Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=CNC2=O

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.